(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate
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Overview
Description
(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoimidazole core and tetrafluoroborate anion. Its properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate typically involves a multi-step process. The initial step often includes the formation of the benzoimidazole core, followed by the introduction of the isopropylphenyl groups. The final step involves the addition of the tetrafluoroborate anion. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistency and scalability, often incorporating advanced purification techniques to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the original compound.
Scientific Research Applications
(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst or reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoimidazole derivatives and tetrafluoroborate salts. Examples include:
- Trifluorotoluene
- Various benzoimidazole derivatives
Uniqueness
The uniqueness of (3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate lies in its specific structural features and the resulting chemical properties
Properties
Molecular Formula |
C25H33BF4N2 |
---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
1,3-bis(2-propan-2-ylphenyl)-3a,4,5,6,7,7a-hexahydrobenzimidazol-3-ium;tetrafluoroborate |
InChI |
InChI=1S/C25H33N2.BF4/c1-18(2)20-11-5-7-13-22(20)26-17-27(25-16-10-9-15-24(25)26)23-14-8-6-12-21(23)19(3)4;2-1(3,4)5/h5-8,11-14,17-19,24-25H,9-10,15-16H2,1-4H3;/q+1;-1 |
InChI Key |
JSSHLHOZESCRGT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1=CC=CC=C1N2C=[N+](C3C2CCCC3)C4=CC=CC=C4C(C)C |
Origin of Product |
United States |
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